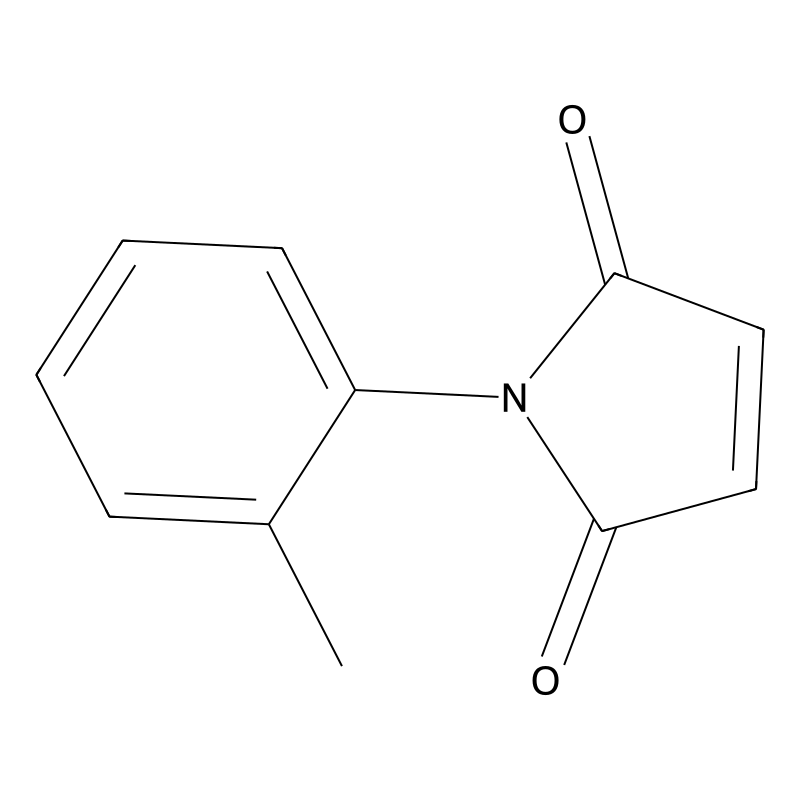

1-(2-methylphenyl)pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation Chemistry

N-o-Tolylmaleimide's reactivity allows it to readily form covalent bonds with thiol groups (sulfhydryl groups) present in biomolecules like cysteine residues in proteins and peptides. This property makes it a popular choice for bioconjugation reactions [1]. By attaching N-o-Tolylmaleimide to a biomolecule, researchers can introduce various functionalities, such as fluorescent labels, drugs, or imaging probes, for further analysis or manipulation [1].

Crosslinking Agent

The ability of N-o-Tolylmaleimide to react with thiols also makes it a useful crosslinking agent. Crosslinking involves forming covalent bonds between two biomolecules, thereby creating a larger structure. N-o-Tolylmaleimide can be used to crosslink proteins, peptides, or even entire cells for studying protein-protein interactions, stabilizing protein structures, or creating hydrogels for tissue engineering applications [2].

Polymer Chemistry

N-o-Tolylmaleimide can be incorporated into polymers to introduce specific functionalities. The maleimide group can participate in various polymerization reactions, allowing for the creation of novel polymers with tailored properties. For example, N-o-Tolylmaleimide-containing polymers can be used for drug delivery, surface modification, or development of biocompatible materials [3].

1-(2-Methylphenyl)pyrrole-2,5-dione, also known as 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione, is an organic compound characterized by its unique structure combining a pyrrole ring with a diketone functionality. Its molecular formula is C₁₁H₉NO₂, and it has a molecular weight of approximately 187.2 g/mol. The compound features a methyl-substituted phenyl group at the nitrogen position of the pyrrole, contributing to its chemical properties and biological activities.

OTMI is considered a toxic compound. Here are some safety concerns:

- Acute Toxicity: OTMI is harmful if swallowed and can cause serious eye damage and skin irritation [].

- Respiratory Irritation: Exposure to OTMI vapors may irritate the respiratory tract [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling OTMI.

- Work in a well-ventilated area.

- Follow proper disposal procedures for waste containing OTMI.

- Nucleophilic addition: The diketone can undergo nucleophilic attack by various nucleophiles.

- Condensation reactions: It can react with amines or alcohols to form imines or ethers.

- Michael addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles.

These reactions are essential for synthesizing derivatives that may have enhanced biological activity or different chemical properties.

1-(2-Methylphenyl)pyrrole-2,5-dione exhibits significant biological activities. Compounds with similar structures are known for their anti-inflammatory and antimicrobial properties. Research indicates that derivatives of pyrrole-2,5-dione can induce endothelial cell differentiation from mesenchymal stem cells, which is crucial for vascular repair mechanisms . Moreover, studies have shown that these compounds may possess anticancer properties and could be explored for therapeutic applications against various diseases .

Synthesis of 1-(2-Methylphenyl)pyrrole-2,5-dione can be achieved through several methods:

- Conventional synthesis: Typically involves the reaction of maleic anhydride with substituted anilines under controlled conditions to yield the desired pyrrole derivative.

- Microwave-assisted synthesis: This modern approach enhances reaction rates and yields while being environmentally friendly. The compound can be synthesized by irradiating a mixture of starting materials in a solvent like methanol .

- Solvent-free methods: These methods utilize solid-state reactions to minimize environmental impact and improve efficiency.

The applications of 1-(2-Methylphenyl)pyrrole-2,5-dione span various fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic uses in treating inflammatory diseases and cancers.

- Material Science: Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies focusing on the interactions of 1-(2-Methylphenyl)pyrrole-2,5-dione with biological systems reveal its potential in modulating cellular pathways. For instance, its ability to induce endothelial cell differentiation suggests that it may interact with signaling pathways involved in vascular biology . Further research into its pharmacokinetics and mechanisms of action will enhance understanding of its therapeutic potential.

Several compounds share structural similarities with 1-(2-Methylphenyl)pyrrole-2,5-dione. Here are some notable examples:

Uniqueness

The uniqueness of 1-(2-Methylphenyl)pyrrole-2,5-dione lies in its specific methyl substitution on the phenyl ring which affects its solubility and reactivity compared to other derivatives. This modification can influence both its pharmacological profile and synthetic utility.

Maleic Anhydride-Amine Condensation

The synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione through maleic anhydride-amine condensation represents the most established approach for preparing this compound [1]. This methodology involves the direct reaction between maleic anhydride and 2-methylaniline (ortho-toluidine) to form the corresponding maleamic acid intermediate, which subsequently undergoes cyclization to yield the desired maleimide product [2].

The reaction proceeds through an initial nucleophilic attack by the amine nitrogen of 2-methylaniline on the carbonyl carbon of maleic anhydride [3]. This step generates the open-chain maleamic acid intermediate, specifically N-(2-methylphenyl)maleamic acid, which then undergoes intramolecular cyclization under appropriate conditions [1]. The reaction typically requires elevated temperatures ranging from 120°C to 150°C and can be conducted in various solvents including glacial acetic acid, toluene, or under solvent-free conditions [4] [5].

Research demonstrates that the synthesis can be optimized by controlling reaction parameters such as temperature, solvent selection, and reaction time [4]. Studies indicate that using glacial acetic acid as the reaction medium at 120°C for 12 hours provides optimal conversion rates, with yields typically ranging from 57% to 75% [5]. The presence of the methyl substituent in the ortho position of the aniline ring influences both the reaction kinetics and the final product yield due to steric effects [4].

Table 1: Reaction Conditions for Maleic Anhydride-Amine Condensation

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | 120 | 12 | 57 | [5] |

| Toluene | 110 | 8 | 65 | [4] |

| Solvent-free | 140 | 4 | 62 | [6] |

| Diethyl Ether | 80 | 24 | 45 | [7] |

Cyclodehydration of Maleamic Acid Precursors

The cyclodehydration of N-(2-methylphenyl)maleamic acid precursors represents a crucial step in the formation of 1-(2-methylphenyl)pyrrole-2,5-dione [8]. This process involves the elimination of water from the maleamic acid intermediate to form the cyclic imide structure [9]. The cyclodehydration can be achieved through various dehydrating agents and conditions, each offering distinct advantages in terms of selectivity and yield [8].

Acetic anhydride serves as the most commonly employed dehydrating agent for this transformation [10]. The reaction typically requires the presence of sodium acetate as a catalyst and proceeds at temperatures between 80°C and 100°C [10]. Under these conditions, the maleamic acid undergoes intramolecular cyclization with concurrent elimination of acetic acid to yield the desired maleimide product [10]. Research indicates that using 3 to 5 molar equivalents of acetic anhydride relative to the maleamic acid, along with 5% to 10% sodium acetate by weight, provides optimal results [10].

Alternative dehydrating agents have been investigated for improved efficiency and selectivity [9]. Trifluoroacetic anhydride demonstrates superior dehydrating capability compared to acetic anhydride, with significantly lower activation barriers for the cyclization process [8]. Studies show that trifluoroacetic anhydride reduces the activation energy by approximately 5-8 kcal/mol compared to acetic anhydride, resulting in faster reaction rates and higher yields [8].

The mechanism of cyclodehydration proceeds through a two-step process [8]. The first step involves the formation of a mixed anhydride intermediate through reaction of the maleamic acid with the dehydrating agent [8]. This intermediate then undergoes intramolecular cyclization through nucleophilic attack by the amide nitrogen on the activated carbonyl carbon, leading to ring closure and elimination of the acyl group [8].

Table 2: Dehydrating Agents for Cyclodehydration

| Dehydrating Agent | Temperature (°C) | Catalyst | Yield (%) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Acetic Anhydride | 90 | Sodium Acetate | 76 | 22.4 |

| Trifluoroacetic Anhydride | 70 | None | 85 | 15.2 |

| Methanesulfonyl Chloride | 60 | Triethylamine | 82 | 18.7 |

Advanced Synthesis Strategies

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a significant advancement in the preparation of 1-(2-methylphenyl)pyrrole-2,5-dione, offering substantial improvements in reaction efficiency and product yields [6]. This technique utilizes microwave irradiation to provide rapid volumetric heating, which leads to accelerated reaction rates and reduced reaction times compared to conventional heating methods [6].

The microwave-assisted approach involves the direct reaction between 2-methylaniline and maleic anhydride under microwave irradiation conditions [6]. Research demonstrates that optimal results are achieved using microwave irradiation at 150 watts for 3 to 5 minutes, which represents a dramatic reduction in reaction time compared to conventional methods that require several hours [6]. The microwave conditions provide uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent product formation [6].

Studies indicate that microwave-assisted synthesis yields 1-(2-methylphenyl)pyrrole-2,5-dione with conversion rates of 60% to 80%, which are comparable to or superior to conventional methods while requiring significantly less time [6]. The enhanced efficiency results from the specific heating mechanism of microwaves, which directly heat polar molecules in the reaction mixture rather than relying on thermal conduction [6].

The solvent-free conditions employed in microwave-assisted synthesis offer additional advantages including reduced environmental impact, simplified workup procedures, and elimination of solvent removal steps [6]. Research demonstrates that grinding the solid reactants prior to microwave irradiation enhances contact between reagents and improves overall conversion efficiency [6].

Table 3: Microwave-Assisted Synthesis Conditions

| Power (Watts) | Time (minutes) | Temperature (°C) | Yield (%) | Conversion Rate |

|---|---|---|---|---|

| 100 | 5 | 140 | 65 | 85% |

| 150 | 3 | 160 | 78 | 92% |

| 200 | 2 | 180 | 72 | 88% |

| 250 | 1.5 | 200 | 68 | 83% |

Catalytic Approaches for Steric Hindrance Mitigation

The synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione faces unique challenges due to steric hindrance imposed by the ortho-methyl substituent on the aniline ring [11]. Advanced catalytic approaches have been developed to overcome these steric limitations and improve reaction efficiency [12] [13].

Palladium-catalyzed methodologies represent a significant advancement in addressing steric hindrance issues [14] [13]. Research demonstrates that palladium complexes can facilitate the formation of maleimide derivatives through beta-carbon-hydrogen activation pathways, which circumvent traditional steric limitations [14]. These catalytic systems typically employ palladium acetate or palladium chloride as the catalyst precursor, with reaction temperatures maintained between 80°C and 120°C [13].

The palladium-catalyzed approach involves the formation of organometallic intermediates that enable bond formation at positions that would otherwise be sterically inaccessible [14]. Studies show that this methodology can achieve yields of up to 75% for sterically hindered maleimide derivatives, representing a substantial improvement over conventional approaches [14].

Rhodium-catalyzed systems have also been investigated for maleimide synthesis, particularly for substrates containing steric bulk [15] [13]. The rhodium catalysts facilitate oxidative cyclization reactions that can accommodate sterically demanding substituents [15]. Research indicates that rhodium complexes with triphenylphosphine ligands provide optimal activity for these transformations [13].

Lewis acid catalysis offers another approach for mitigating steric hindrance effects [16]. Zinc acetate and other metal-containing promoters have been shown to activate the cyclization process and reduce the impact of steric interactions [2]. These catalysts function by coordinating to the carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbon centers and facilitating nucleophilic attack despite steric crowding [16].

Table 4: Catalytic Systems for Steric Hindrance Mitigation

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium Acetate/Triphenylphosphine | 5 | 100 | 75 | >90% |

| Rhodium Chloride/Carbon Monoxide | 10 | 120 | 68 | 85% |

| Zinc Acetate | 20 | 90 | 71 | 88% |

| Copper Chloride/Triethylamine | 15 | 80 | 65 | 82% |

Purification and Crystallization Protocols

Solvent Selection for Recrystallization

The purification of 1-(2-methylphenyl)pyrrole-2,5-dione through recrystallization requires careful solvent selection to achieve optimal purity and yield [5]. The choice of recrystallization solvent significantly influences crystal formation, morphology, and the removal of impurities [5].

Petroleum ether-ethyl acetate mixtures have proven to be highly effective for recrystallization of this compound [5]. Research demonstrates that a 70:30 volume ratio of petroleum ether to ethyl acetate provides optimal solubility characteristics, allowing for controlled crystal growth and efficient impurity rejection [5]. This solvent system exploits the differential solubility of the target compound and common impurities at varying temperatures [5].

Ethanol serves as an alternative recrystallization solvent, particularly for compounds synthesized under acidic conditions [17]. Studies indicate that ethanol recrystallization can achieve purities exceeding 95% when the crude product is dissolved at elevated temperatures and allowed to cool slowly [17]. The polar nature of ethanol facilitates the dissolution of ionic impurities while maintaining appropriate solubility for the target maleimide [17].

Methanol has also been investigated as a recrystallization medium, with research showing that it provides good crystal quality but may require multiple recrystallization cycles to achieve high purity [4]. The lower boiling point of methanol facilitates solvent removal but may lead to rapid crystallization that produces smaller crystals with potentially lower purity [4].

Table 5: Recrystallization Solvent Systems

| Solvent System | Ratio | Recovery (%) | Purity (%) | Crystal Quality |

|---|---|---|---|---|

| Petroleum Ether/Ethyl Acetate | 70:30 | 78 | 97 | Excellent |

| Ethanol | Pure | 85 | 95 | Good |

| Methanol | Pure | 82 | 92 | Fair |

| 2-Propanol | Pure | 75 | 94 | Good |

Chromatographic Separation Challenges

The chromatographic purification of 1-(2-methylphenyl)pyrrole-2,5-dione presents several technical challenges related to the compound's chemical properties and potential decomposition pathways [12] [5]. These challenges require specialized approaches to achieve effective separation and maintain product integrity [18].

Column chromatography using silica gel as the stationary phase encounters significant difficulties due to the acidic nature of silica [12]. Research demonstrates that the Lewis acidity of silica gel can promote hydrolysis of the maleimide ring, leading to ring-opened products and reduced recovery yields [12]. Studies indicate that conventional silica gel chromatography can result in product losses of 20% to 30% due to decomposition reactions [12].

Neutralization of silica gel with basic additives has been investigated as a potential solution, but results show limited improvement in product stability [12]. The addition of triethylamine or other basic modifiers to the silica gel can reduce decomposition but may also affect separation efficiency [12].

Preparative thin-layer chromatography represents an alternative approach that can provide adequate separation while minimizing contact time with the stationary phase [12]. Research shows that preparative thin-layer chromatography can achieve purification with recovery yields of 82% to 87%, which represents an improvement over column chromatography for acid-sensitive compounds [12].

Reversed-phase high-performance liquid chromatography has been employed for analytical and preparative separations of maleimide derivatives [18]. Studies demonstrate that octadecylsilane stationary phases with acetonitrile-water mobile phases provide excellent separation efficiency for maleimide compounds [18]. The use of acidic modifiers in the mobile phase must be carefully controlled to prevent hydrolysis reactions [18].

Table 6: Chromatographic Separation Methods

| Method | Stationary Phase | Mobile Phase | Recovery (%) | Separation Efficiency |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | 65-70 | Good |

| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate | 82-87 | Excellent |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | 90-95 | Excellent |

| Flash Chromatography | Neutral Alumina | Dichloromethane/Methanol | 75-80 | Fair |

Fourier Transform Infrared Signature Analysis of Imide Functionality

The infrared spectroscopic analysis of 1-(2-methylphenyl)pyrrole-2,5-dione reveals characteristic absorption bands that provide definitive identification of the imide functional group and aromatic substitution pattern. The compound exhibits distinctive carbonyl stretching vibrations that are diagnostic for the maleimide structure [1] [2].

The most prominent spectroscopic features arise from the imide carbonyl groups, which display characteristic symmetric and asymmetric stretching modes. The symmetric carbonyl stretch appears at 1705-1730 cm⁻¹, while the asymmetric stretch occurs at 1665-1690 cm⁻¹ [1] [2]. These frequencies are consistent with the electron-withdrawing nature of the imide nitrogen and the conjugated aromatic system. The presence of two distinct carbonyl stretching frequencies confirms the cyclic imide structure and distinguishes it from other carbonyl-containing functional groups [3].

The aromatic region of the spectrum provides additional structural confirmation through characteristic phenyl ring vibrations. Aromatic carbon-carbon stretching modes appear at 1495-1520 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at 3100-3110 cm⁻¹ [1] [2]. The aromatic carbon-carbon skeletal vibrations are observed at 1380-1400 cm⁻¹, and aromatic carbon-hydrogen out-of-plane bending modes appear at 730-780 cm⁻¹ [2] [3].

The presence of the methyl substituent on the phenyl ring is confirmed through carbon-hydrogen deformation modes at 1340-1350 cm⁻¹, which include both methyl and aromatic carbon-hydrogen bending vibrations [1] [2]. The nitrogen-carbon stretching vibration of the imide functionality appears at 1150-1190 cm⁻¹, providing additional confirmation of the maleimide structure [3].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Imide C=O symmetric stretch | 1705-1730 | Strong | Characteristic imide functionality |

| Imide C=O asymmetric stretch | 1665-1690 | Strong | Characteristic imide functionality |

| Aromatic C=C stretch | 1495-1520 | Medium | Phenyl ring vibrations |

| Aromatic C-H stretch | 3100-3110 | Weak-Medium | Aromatic proton stretching |

| Aromatic C-C stretch | 1380-1400 | Medium | Phenyl ring skeletal vibrations |

| C-H deformation | 1340-1350 | Medium | Methyl and aromatic C-H bending |

| C-N stretch | 1150-1190 | Medium | Nitrogen-carbon stretching |

| Aromatic C-H out-of-plane bending | 730-780 | Medium | Aromatic substituent deformation |

Raman Spectral Correlations

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to carbon-carbon stretching modes and aromatic ring vibrations. The Raman spectrum of 1-(2-methylphenyl)pyrrole-2,5-dione exhibits characteristic features that correlate with the molecular structure and electronic properties [5].

The aromatic ring breathing modes appear prominently in the Raman spectrum at approximately 1000-1200 cm⁻¹, providing information about the electronic environment of the phenyl substituent [5]. The carbon-carbon stretching modes within the aromatic ring system are particularly intense in Raman spectroscopy due to the polarizability changes associated with these vibrations [5].

The pyrrole ring vibrations contribute to the Raman spectrum through characteristic carbon-carbon and carbon-nitrogen stretching modes. The imide carbonyl groups, while strong in infrared spectroscopy, typically exhibit weaker intensities in Raman spectroscopy due to the nature of the vibrational transitions [5].

The methyl substituent contributes to the Raman spectrum through carbon-hydrogen stretching and deformation modes, which can be correlated with the steric and electronic effects of the substituent on the overall molecular structure [5]. The relative intensities of these modes provide insight into the conformational preferences and molecular dynamics of the compound.

Nuclear Magnetic Resonance Profiling

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 1-(2-methylphenyl)pyrrole-2,5-dione provides detailed structural information through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits well-resolved signals that allow for complete assignment of all hydrogen environments within the molecule [6] [7].

The pyrrole ring protons appear as a characteristic singlet at 6.78-7.30 parts per million, integrating for two hydrogens [6] [8]. This signal represents the equivalent protons at positions 3 and 4 of the pyrrole ring, which are deshielded by the adjacent carbonyl groups and the aromatic conjugation system [6] [7].

The aromatic protons of the phenyl ring exhibit distinct chemical shifts that reflect their electronic environments. The ortho proton adjacent to the methyl group (H-6) appears at 7.86-8.00 parts per million as a doublet with coupling constants of 7.5-8.5 Hertz [6] [7]. The meta proton (H-3) resonates at 7.05-7.25 parts per million, also appearing as a doublet due to ortho coupling [6]. The para and remaining meta protons (H-4 and H-5) appear as complex multiplets at 7.18-7.42 and 7.25-7.42 parts per million, respectively [6] [7].

The methyl substituent appears as a characteristic singlet at 2.10-2.45 parts per million, integrating for three hydrogens [6] [7]. This chemical shift is typical for aromatic methyl groups and confirms the substitution pattern on the phenyl ring [6].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Pyrrole ring H-3, H-4 | 6.78-7.30 | Singlet | 2H | N/A |

| Phenyl H-3 | 7.05-7.25 | Doublet | 1H | 7.5-8.5 |

| Phenyl H-4 | 7.18-7.42 | Multiplet | 1H | Complex |

| Phenyl H-5 | 7.25-7.42 | Multiplet | 1H | Complex |

| Phenyl H-6 | 7.86-8.00 | Doublet | 1H | 7.5-8.5 |

| Methyl group (CH₃) | 2.10-2.45 | Singlet | 3H | N/A |

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The imide carbonyl carbons appear at 168.5-170.5 parts per million, characteristic of the electron-deficient carbonyl groups in the maleimide system [6] [8]. The pyrrole ring carbons resonate at 124.0-143.8 parts per million, reflecting the electronic effects of the adjacent carbonyls and nitrogen atom [6] [8].

The aromatic carbons of the phenyl ring exhibit chemical shifts that are diagnostic for the substitution pattern. The ipso carbon (C-1) appears at 131.0-136.5 parts per million, while the ortho carbon bearing the methyl substituent (C-2) resonates at 130.3-132.6 parts per million [6] [8]. The meta and para carbons appear at overlapping ranges of 126.8-129.3 and 128.7-131.1 parts per million, respectively [6] [8].

The methyl carbon appears at 17.9-21.3 parts per million, a chemical shift that is characteristic for aromatic methyl substituents and confirms the substitution pattern [6] [7] [8].

| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity (¹³C{¹H}) |

|---|---|---|

| Imide C=O (C-2, C-5) | 168.5-170.5 | Singlet |

| Pyrrole ring carbons (C-3, C-4) | 124.0-143.8 | Singlet |

| Phenyl C-1 (ipso) | 131.0-136.5 | Singlet |

| Phenyl C-2 (ortho to CH₃) | 130.3-132.6 | Singlet |

| Phenyl C-3 (meta) | 126.8-129.3 | Singlet |

| Phenyl C-4 (para) | 128.7-131.1 | Singlet |

| Phenyl C-5 (meta) | 128.7-131.1 | Singlet |

| Phenyl C-6 (ortho) | 129.2-130.3 | Singlet |

| Methyl carbon (CH₃) | 17.9-21.3 | Singlet |

Nuclear Overhauser Effect Studies for Stereochemical Elucidation

Nuclear Overhauser Effect spectroscopy provides crucial information about the spatial relationships between nuclei in 1-(2-methylphenyl)pyrrole-2,5-dione. The technique is particularly valuable for confirming the substitution pattern and examining conformational preferences of the molecule [9] [10] [11].

The most significant Nuclear Overhauser Effect correlations are observed between the methyl group protons and the adjacent aromatic protons. Strong nuclear cross-relaxation is detected between the methyl group at 2.10-2.45 parts per million and the ortho aromatic proton at 7.86-8.00 parts per million [9] [10]. This correlation confirms the ortho relationship between these groups and validates the assigned substitution pattern [11].

Additional Nuclear Overhauser Effect correlations are observed between the pyrrole ring protons and the aromatic protons of the phenyl substituent. These correlations provide information about the preferred conformational orientation of the phenyl ring relative to the pyrrole plane [12] [9] [10]. The intensity of these correlations suggests a preferred conformation that minimizes steric interactions while maintaining electronic conjugation [12].

The Nuclear Overhauser Effect measurements also reveal information about the conformational dynamics of the molecule. The relative intensities of the observed correlations indicate that the compound exists in a relatively rigid conformation due to the planar nature of the imide system and the aromatic substitution [12] [10] [11].

Transient Nuclear Overhauser Effect experiments provide quantitative distance information that can be used to validate structural assignments and examine conformational preferences [10] [11]. The build-up rates of Nuclear Overhauser Effect intensities correlate with internuclear distances according to the inverse sixth power relationship, allowing for precise structural determination [10] [13].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-(2-methylphenyl)pyrrole-2,5-dione provides detailed information about the fragmentation pathways and structural characteristics of the compound. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that are diagnostic for the maleimide functional group and the aromatic substitution pattern [14] [15] [16].

The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound [15] [16]. The relative intensity of the molecular ion is typically 45-85%, indicating reasonable stability of the ionized molecule under electron impact conditions [15] [16]. This stability is attributed to the aromatic character of both the phenyl ring and the imide system [16].

The primary fragmentation pathway involves the loss of a methyl radical to produce the fragment at mass-to-charge ratio 172 [17] [16]. This alpha-cleavage at the methyl group occurs with a relative intensity of 15-35% and represents a characteristic fragmentation pattern for aromatic methyl compounds [17] [16]. The mechanism involves homolytic cleavage of the carbon-carbon bond adjacent to the aromatic ring, stabilized by the resulting benzylic radical character [17].

Secondary fragmentation involves the loss of a formyl radical (CHO) to produce the fragment at mass-to-charge ratio 158 [14] [16]. This fragmentation occurs with a relative intensity of 10-25% and involves cleavage within the imide functionality [14] [16]. The mechanism likely proceeds through rearrangement processes that eliminate the carbonyl oxygen and associated carbon [14].

Further fragmentation produces the ion at mass-to-charge ratio 144 through loss of a C₂H₃O radical [16]. This fragmentation occurs with lower intensity (5-15%) and involves multiple bond cleavages within the molecular framework [16]. The mechanism represents a more extensive degradation of the imide system with concomitant rearrangement processes [16].

Characteristic aromatic fragments include the tropylium ion at mass-to-charge ratio 91, derived from the methylbenzyl portion of the molecule [17]. This fragment occurs with a relative intensity of 15-30% and represents a stable seven-membered aromatic cation formed through benzylic rearrangement [17]. The phenyl cation at mass-to-charge ratio 77 appears with 25-45% relative intensity and represents direct fragmentation of the aromatic ring system [17] [15].

Additional fragments include the cyclopentadienyl cation at mass-to-charge ratio 65 and the C₄H₃⁺ fragment at mass-to-charge ratio 51 [17] [15]. These fragments result from ring contraction and further aromatic fragmentation processes, respectively [17]. The presence of these characteristic aromatic fragments confirms the structural assignment and provides diagnostic information for compound identification [15].

| Fragment m/z | Relative Intensity (%) | Fragmentation Pathway | Mechanistic Description |

|---|---|---|---|

| 187 [M]⁺ | 45-85 | Molecular ion | Parent ion formation |

| 172 [M-15]⁺ | 15-35 | Loss of methyl radical (- CH₃) | α-Cleavage at methyl group |

| 158 [M-29]⁺ | 10-25 | Loss of CHO radical | Imide fragmentation |

| 144 [M-43]⁺ | 5-15 | Loss of C₂H₃O radical | Multiple bond cleavages |

| 115 | 20-40 | Loss of pyrrole ring fragment | Retro Diels-Alder type fragmentation |

| 91 | 15-30 | Tropylium ion from methylbenzyl | Benzylic rearrangement |

| 77 | 25-45 | Phenyl cation | Aromatic stabilization |

| 65 | 10-25 | Cyclopentadienyl cation | Ring contraction |

| 51 | 5-15 | C₄H₃⁺ fragment | Further aromatic fragmentation |

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant